5-苯基-N-{2-[2-(1H-吡唑-1-基)乙氧基]乙基}-1,2-恶唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the oxazole class of compounds and has been synthesized using a specific method.
科学研究应用
吡唑并嘧啶衍生物的合成
研究表明吡唑-1-基和恶唑衍生物在吡唑并[3,4-d]嘧啶-4(5H)-酮及其衍生物的简便制备中的效用。这些化合物通过氨基-1-苯基-1H-吡唑-4-甲酰胺与各种乙基烷酸酯的反应合成,突出了该化学物质在创建具有多种吡唑并嘧啶衍生物的多功能性,这些衍生物具有进一步生物学评估的潜力 (Miyashita et al., 1990).
抗癌和抗炎应用
已经合成了一系列新型吡唑并嘧啶衍生物,并评估了它们的抗癌和抗 5-脂氧合酶活性。这些研究揭示了该化合物在针对癌症和炎症性疾病的新型治疗剂开发中的潜力,强调了其在药物化学研究中的重要性 (Rahmouni et al., 2016).
抗流感病毒活性
已经合成了基于苯甲酰胺的 5-氨基吡唑及其稠合杂环,显示出对禽流感病毒的显着活性。这项研究表明了该化学物质在创建抗病毒剂中的作用,特别是针对对公共卫生构成重大威胁的流感毒株 (Hebishy et al., 2020).
酶活性增强
研究还探讨了该化合物在增强酶活性中的效用,特别是在提高纤维二糖酶的反应性方面。这突出了该化学物质在生物技术应用中发挥作用的潜力,其中酶调节对于各种工业过程至关重要 (Abd & Awas, 2008).
抗肿瘤剂
作为抗肿瘤剂合成新型吡唑并[3,4-d]嘧啶和吡唑衍生物的研究已显示出对小鼠肿瘤模型癌细胞系的显着影响。这些发现证明了该化合物作为开发新型抗癌药物的支架的潜力,为正在进行的更有效的癌症治疗方法的搜索做出了贡献 (Nassar et al., 2015).
作用机制
Target of Action
Similar compounds containing pyrazole and imidazole moieties have been reported to interact with a variety of targets, including enzymes, receptors, and ion channels .
Mode of Action
Compounds with similar structures have been shown to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and neurotransmission .
Pharmacokinetics
The compound’s solubility and stability, which can influence its bioavailability, may be inferred from the properties of similar compounds .
Result of Action
Similar compounds have been reported to exert various effects, such as anti-inflammatory, antitumor, and neuroprotective activities .
属性
IUPAC Name |
5-phenyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(18-8-11-23-12-10-21-9-4-7-19-21)15-13-16(24-20-15)14-5-2-1-3-6-14/h1-7,9,13H,8,10-12H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDPHSUONFZNLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCOCCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。